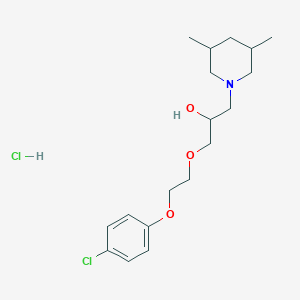

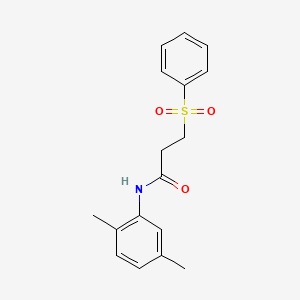

![molecular formula C16H14N2OS B2886837 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 881040-59-1](/img/structure/B2886837.png)

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an organic compound with the molecular formula C16H14N2OS . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.35006 . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of heterocyclic compounds known for their complex structures and potential biological activities. Research has focused on synthesizing various derivatives and analyzing their structures. For example, one study presented the synthesis and immunological activity evaluation of hexahydronaphth[1',2':4,5]imidazo[2,1-b]thiazoles and hexahydroanaphth[2',1':4,5]imidazo[2,1-b]thiazoles, highlighting their significant immunological activity in mice and low toxicity compared to levamisole, a known immunomodulator (Saito et al., 1980). Another study explored the crystal and molecular structure of a related compound, showcasing its stabilization by intermolecular interactions and suggesting potential for nonlinear optical (NLO) applications (Banu et al., 2010).

Biological Activities

These compounds have shown promise in various biological applications, including antimicrobial, antituberculosis, and antiviral activities. For instance, tetrazolo[1,5-a]quinoline-based imidazole derivatives were evaluated for antimicrobial and antituberculosis activities, indicating potential for further investigation (Mungra et al., 2012). Another study reported the synthesis and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular activity, identifying compounds with significant inhibitory activity against Mycobacterium tuberculosis (Kolavi et al., 2006).

Antioxidant and Antitumor Potency

Research has also investigated the antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, with some compounds demonstrating high inhibition of DPPH radicals, suggesting potential as antioxidants (Nikhila et al., 2020). Additionally, a study on polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties revealed tumor inhibitory and antioxidant activities, highlighting the compound's potential in cancer therapy (Hamdy et al., 2013).

Mechanism of Action

Target of Action

It has been shown to have dose-dependent antiproliferative effects against various cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits cell proliferation

Biochemical Pathways

Given its antiproliferative effects , it may impact pathways related to cell cycle regulation and growth

Result of Action

The compound has been shown to have dose-dependent antiproliferative effects against various cell lines . This suggests that it may inhibit cell growth and division, leading to a decrease in the proliferation of these cells.

properties

IUPAC Name |

6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDJFMBOXSVZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CSC4=N3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)